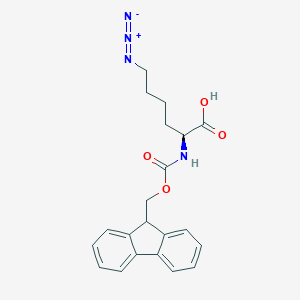

Fmoc-L-azidolysine

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394,42 g/mole. The purity is usually 95%.

The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-L-azidolysine est utilisé dans la synthèse de peptides . Le groupe azido de la chaîne latérale est stable à la pipéridine et au TFA, mais peut être facilement converti en amine en phase solide ou en solution par réduction avec des thiols .

Chimie de clic

Ce composé est un outil utile pour la chimie de clic par SPPS Fmoc . La chimie de clic est un type de synthèse chimique caractérisée par son efficacité, sa large applicabilité et la nature propre et fiable de ses réactions.

Synthèse de peptides ramifiés

This compound est utilisé pour la synthèse de peptides ramifiés . Les peptides ramifiés ont une variété d'applications, notamment comme agents thérapeutiques et dans l'étude des interactions protéine-protéine.

Synthèse de peptides modifiés en chaîne latérale

Ce composé est également utilisé pour la synthèse de peptides modifiés en chaîne latérale . La modification de la chaîne latérale peut modifier les propriétés des peptides, les rendant plus adaptés à certaines applications.

Synthèse de peptides cycliques

This compound est utilisé dans la synthèse de peptides cycliques . Les peptides cycliques ont une variété d'applications, notamment comme agents thérapeutiques et dans l'étude des interactions protéine-protéine.

Construction d'hydrogels

Ces dernières années, plusieurs acides aminés et peptides fonctionnalisés par le fluorenylméthoxycarbonyle (Fmoc), y compris this compound, ont été utilisés pour construire des hydrogels . Ces hydrogels trouvent un large éventail d'applications, notamment dans l'administration de médicaments et le génie tissulaire.

Gélation ambidextre contrôlée par le pH

This compound présente une gélation ambidextre contrôlée par le pH . Cela signifie qu'il peut former à la fois des hydrogels et des organogels à différentes valeurs de pH, ce qui est significatif parmi les gélateurs.

Support de médicament

This compound a été utilisé comme support de médicament . Sa capacité à former des gels la rend adaptée à cette application, car les médicaments peuvent être incorporés dans le gel puis libérés de manière contrôlée.

Mécanisme D'action

Fmoc-L-azidolysine, also known as Fmoc-Lys(N3)-OH, Fmoc-L-Lys(N3)-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a compound with a wide range of applications in peptide and protein chemistry .

Target of Action

The primary targets of this compound are proteins and peptides. It is used in the synthesis of branched, side-chain modified, and cyclic peptides .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS). The side-chain azido group is stable to both piperidine and TFA, but can be readily converted to an amine on the solid phase or in solution by reduction with thiols or phosphines .

Biochemical Pathways

This compound is involved in the CuI-catalyzed Huisgen 1.3-dipolar cycloaddition reaction of azides and alkynes, which leads to the formation of 1,4-disubstituted 1,2,3-triazoles . This reaction has found a plethora of applications in peptide and protein chemistry because 1,2,3-triazoles present a motif with structural and electronic characteristics similar to those of the peptide bond .

Pharmacokinetics

Its bioavailability is likely influenced by its chemical properties, including its stability to piperidine and tfa, and its ability to be converted to an amine .

Result of Action

The result of this compound’s action is the synthesis of branched, side-chain modified, and cyclic peptides. These peptides have a wide range of applications in biochemical research and drug development .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is stable at a temperature of 15-25°C . The presence of piperidine and TFA, as well as the use of reducing agents such as thiols or phosphines, can also influence its action .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, commonly referred to as Fmoc-Azido-Hexanoic Acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound features a unique structure that includes an azido group, which is significant for bioorthogonal chemistry, and a fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates its use in solid-phase peptide synthesis (SPPS).

- Molecular Formula : C21H22N4O4

- Molecular Weight : 394.42 g/mol

- CAS Number : 159610-89-6

- Appearance : White powder solid

- Purity : Typically >98% by HPLC

- Storage Conditions : Should be stored at -20°C under an inert atmosphere to prevent degradation.

Biological Significance

The biological activity of Fmoc-Azido-Hexanoic Acid is primarily linked to its role in peptide synthesis and potential therapeutic applications. The azido group allows for click chemistry reactions, facilitating the conjugation of peptides with various biomolecules, which can enhance their stability and bioactivity.

- Peptide Synthesis : The Fmoc group protects the amino functionality during peptide synthesis, allowing selective deprotection and subsequent formation of peptide bonds. This enables the synthesis of complex peptides that may exhibit specific biological activities.

- Bioorthogonal Chemistry : The azido group can participate in Huisgen cycloaddition (click reactions), which are valuable for labeling and tracking peptides in biological systems without interfering with native biological processes.

Case Study 1: Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Research has indicated that derivatives of azido amino acids can be incorporated into peptides that inhibit MMP-2, an enzyme involved in the degradation of extracellular matrix components. This inhibition is significant in cancer progression as MMP-2 facilitates tumor invasion and metastasis. A study demonstrated that chlorotoxin (CLTX) derivatives containing azido amino acids exhibited enhanced binding to MMP-2, suggesting a potential therapeutic application in cancer treatment .

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| CLTX-Azido Derivative | MMP-2 Inhibition | Enhanced selectivity and binding affinity compared to non-modified CLTX. |

Case Study 2: Peptide Conjugation for Targeted Drug Delivery

In another study, Fmoc-Azido-Hexanoic Acid was utilized to synthesize peptides conjugated with fluorescent dyes for imaging purposes. The azide functionality allowed for efficient labeling without disrupting the peptide's biological activity. This approach has significant implications for targeted drug delivery systems where visualization of drug distribution is crucial .

Summary of Biological Activities

The following table summarizes the key biological activities associated with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid:

| Activity | Description |

|---|---|

| Peptide Synthesis | Facilitates the formation of bioactive peptides through SPPS. |

| MMP Inhibition | Potential role in cancer therapy by inhibiting MMP-2 activity. |

| Bioorthogonal Reactions | Enables conjugation with various biomolecules for imaging and therapeutic applications. |

Propriétés

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRFTUILPGJJIO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648864 | |

| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159610-89-6 | |

| Record name | 6-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-Lys(N3)-OH contribute to the study of metal-binding peptides?

A1: Fmoc-Lys(N3)-OH serves as a crucial building block in the synthesis of peptides with tailored metal-binding properties. The azide group within Fmoc-Lys(N3)-OH enables its conjugation with other molecules via "click chemistry." In the referenced study [], Fmoc-Lys(N3)-OH reacts with 2-ethynylpyridine through a copper-catalyzed azide-alkyne cycloaddition, generating a novel non-natural amino acid, Lys(PYRIT). This modified amino acid incorporates into peptides during solid-phase synthesis and offers a site for divalent metal ion coordination due to its PYRIdinyl/Triazolyl side-chain. This approach facilitates the investigation of metal-binding in peptides, potentially relevant to understanding biological processes and developing new biomaterials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.